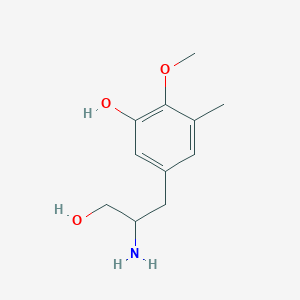

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-

Description

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- (CAS: Not explicitly provided in evidence) is a structurally complex aromatic alcohol characterized by multiple functional groups: an amino group at the beta position, hydroxyl and methoxy substituents at positions 3 and 4, and a methyl group at position 5 of the benzene ring. The compound’s functional groups may confer unique solubility, reactivity, or binding properties compared to simpler analogs .

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol |

InChI |

InChI=1S/C11H17NO3/c1-7-3-8(4-9(12)6-13)5-10(14)11(7)15-2/h3,5,9,13-14H,4,6,12H2,1-2H3 |

InChI Key |

SOPZJDZNQIPRLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)O)CC(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzene Ring Substituents:

Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.

Hydroxylation: The hydroxyl group is added through oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Final Assembly: The final step involves the coupling of the benzene ring with the propanol moiety, typically through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Primary amines.

Substitution Products: Ethers, esters.

Scientific Research Applications

Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include phenyl benzoates (CAS 93-99-2) and methyl benzoate (CAS 93-58-3) from the benzoate family , as well as other benzenepropanol derivatives such as Benzenepropanoic acid, beta-ethyl-4-hydroxy-alpha-(4-hydroxyphenyl)-, 2-(2-ethoxyethoxy)ethyl ester (CAS 156840-37-8) . Below is a comparative analysis:

| Compound | Key Functional Groups | CAS # | Notable Properties |

|---|---|---|---|

| Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- | β-amino, 3-hydroxy, 4-methoxy, 5-methyl, benzene ring, (betaS) stereochemistry | N/A | High polarity due to multiple hydroxyl/amino groups; potential chiral specificity |

| Phenyl benzoate | Ester (benzoyloxy group attached to benzene) | 93-99-2 | Low water solubility; used as plasticizer or fragrance component |

| Methyl benzoate | Ester (methyl group attached to benzoyloxy) | 93-58-3 | Common solvent; mild floral odor; used in cosmetics and food flavoring |

| Benzenepropanoic acid, beta-ethyl-4-hydroxy-alpha-(4-hydroxyphenyl)- ester | Ethyl ester, 4-hydroxy, 4-hydroxyphenyl substituent, propanoic acid backbone | 156840-37-8 | Likely surfactant or emulsifier due to ethoxyethoxyethyl chain; moderate hydrophilicity |

Research Findings

Polarity and Solubility: The target compound’s hydroxyl and amino groups enhance hydrophilicity compared to phenyl or methyl benzoates, which are predominantly lipophilic . This difference may influence applications in drug delivery or biodegradability.

Reactivity: The methoxy group at position 4 may reduce oxidative degradation compared to unsubstituted phenols, as seen in methyl benzoate derivatives .

Data Tables

Table 1: Functional Group Comparison

| Group | Benzenepropanol (betaS) | Phenyl Benzoate | Methyl Benzoate |

|---|---|---|---|

| Amino | Yes (β-position) | No | No |

| Hydroxyl | Yes (3-position) | No | No |

| Methoxy | Yes (4-position) | No | No |

| Ester | No | Yes | Yes |

| Methyl Substituent | Yes (5-position) | No | Yes (methyl ester) |

Limitations and Recommendations

The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs. For authoritative validation, consult specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on benzenepropanol derivatives. Regulatory sources like the EPA highlight the importance of stereochemistry and substituent effects in safety assessments, which should be prioritized in future research.

Biological Activity

Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-, also known by its CAS number 686776-27-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.261 g/mol

- Structure : The compound features a benzene ring with various functional groups, including an amino group and methoxy groups, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of benzenepropanol exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits HBV replication. The compound IMB-0523, a derivative of benzenepropanol, demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .

Toxicological Assessment

A toxicological evaluation of similar aryl alkyl alcohols suggests that they exhibit low toxicity in repeated-dose studies. The absence of significant carcinogenicity and mutagenicity in bacterial systems indicates a favorable safety profile. Current exposure levels do not appear to pose reproductive or developmental risks .

The biological activity of benzenepropanol may be attributed to its ability to interact with cellular mechanisms involved in viral replication and cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability, potentially contributing to its efficacy as an antiviral agent.

Case Studies

- Antiviral Activity Against HBV :

- Toxicity Studies :

Data Table

| Property | Value |

|---|---|

| Chemical Name | Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)- |

| CAS Number | 686776-27-2 |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.261 g/mol |

| Antiviral IC50 (HBV) | 1.99 µM (wild-type), 3.30 µM (drug-resistant) |

| Toxicity Level | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.